molecular formula C9H13ClN2OS B7506389 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea

1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea

Cat. No. B7506389
M. Wt: 232.73 g/mol
InChI Key: LNVKPWPQYSQJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme called dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea involves the inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea catalyzes the fourth step in the synthesis of pyrimidine nucleotides, which is the oxidation of dihydroorotate to orotate. By inhibiting 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea decreases the production of pyrimidine nucleotides, which leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to have potent biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to have anti-inflammatory and antiviral properties. It has been investigated as a potential treatment for viral infections, such as hepatitis C and HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea is its potent inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea, which makes it a promising therapeutic agent for cancer and viral infections. However, there are also some limitations to using 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potency as an inhibitor of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea can also make it toxic to normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea. One potential direction is to investigate its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been shown to play a role in the activation of immune cells, and inhibiting 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea with 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea could potentially modulate the immune response in these diseases. Another potential direction is to investigate its potential as a treatment for viral infections, such as hepatitis C and HIV. Finally, further studies are needed to optimize the synthesis method of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea to improve its yield and purity for use in lab experiments.

Synthesis Methods

The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea involves the reaction of 5-chlorothiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding aldehyde. The aldehyde then reacts with 1,3,3-trimethylurea in the presence of a base to yield 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea. This synthesis method has been reported in several scientific journals and has been optimized for high yields and purity.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory, antiviral, and anticancer properties. The inhibition of 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea by 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and an increase in cell death. Therefore, 1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea has been investigated as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c1-11(2)9(13)12(3)6-7-4-5-8(10)14-7/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVKPWPQYSQJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)CC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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